molecular formula C12H21NO B12704855 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine CAS No. 95524-59-7

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine

Cat. No.: B12704855
CAS No.: 95524-59-7
M. Wt: 195.30 g/mol
InChI Key: MNYBIPWPQNMORE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-ethyl-3-methyl-1-oxo-2-butenyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Pyrrolidine: A five-membered heterocycle with one nitrogen atom.

    Morpholine: A six-membered heterocycle with one nitrogen and one oxygen atom.

Uniqueness

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

95524-59-7

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C12H21NO/c1-4-11-7-5-6-8-13(11)12(14)9-10(2)3/h9,11H,4-8H2,1-3H3

InChI Key

MNYBIPWPQNMORE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C=C(C)C

Origin of Product

United States

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